![molecular formula C26H24ClN3O2 B2683207 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 893789-92-9](/img/structure/B2683207.png)
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is available for purchase from various chemical suppliers12. Its molecular formula is C26H24ClN3O2 and it has a molecular weight of 445.9512.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the search results.科学的研究の応用
Antiviral and Antiapoptotic Properties
One novel anilidoquinoline derivative has demonstrated significant antiviral and antiapoptotic effects in vitro, showing promise for treating diseases such as Japanese encephalitis. Research indicates that this compound can significantly reduce viral load and increase survival rates in infected mice, suggesting its potential as a therapeutic agent for viral infections (Ghosh et al., 2008).
Analgesic and Anti-inflammatory Activities
The analgesic and anti-inflammatory potential of quinazolinyl acetamides has been explored, with some derivatives showing potent activities in these areas. Specifically, certain compounds have demonstrated significant analgesic and anti-inflammatory effects, comparable or superior to standard treatments like diclofenac sodium, while exhibiting mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimalarial Activity
A series of derivatives has been synthesized to test their potential antimalarial activity. These studies have uncovered compounds with promising antimalarial properties, offering a new avenue for treating malaria-resistant strains. This research underscores the importance of chemical modifications to enhance biological activity against specific diseases (Ramírez et al., 2020).
Antibacterial and Antifungal Properties
Certain derivatives have been evaluated for their antibacterial and antifungal activities, with some compounds showing significant growth inhibition against bacteria such as Bacillus subtilis and fungi like Aspergillus niger. These findings highlight the potential of these compounds in addressing infectious diseases and the need for further investigation into their mechanism of action (Le et al., 2018).
Structural and Fluorescence Studies
Research into the structural aspects of related compounds has led to insights into their potential applications in material science, including gel formation and fluorescence properties. These studies provide a foundation for developing new materials with specific optical properties (Karmakar et al., 2007).
Safety And Hazards
The safety and hazards associated with this compound are not available in the search results.
将来の方向性
The future directions or applications of this compound are not available in the search results.
特性
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-17-8-10-19-13-20(15-28-21-6-4-3-5-7-21)26(32)30(24(19)12-17)16-25(31)29-22-11-9-18(2)23(27)14-22/h3-14,28H,15-16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJQJCNDFMPJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)C)Cl)CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

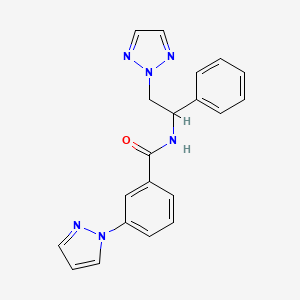
![tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2683131.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2683132.png)
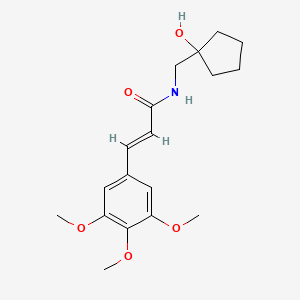
![2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2683134.png)
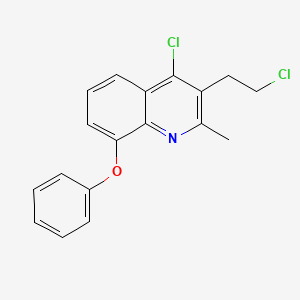
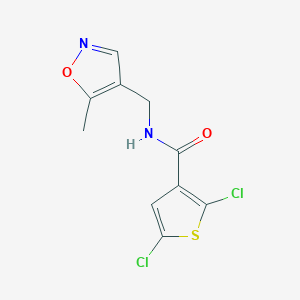
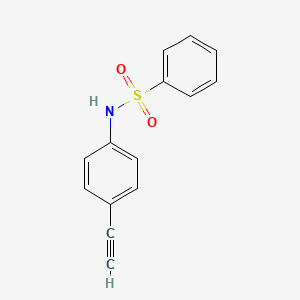
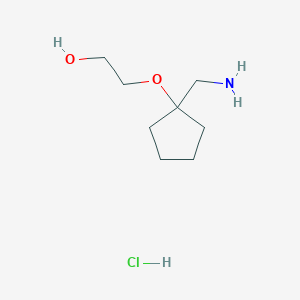
![(Z)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2683141.png)
![3-[(4-Fluorosulfonyloxy-3-methylphenyl)carbamoyl]pyridine](/img/structure/B2683143.png)
![N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2683144.png)
![diethyl 2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2683145.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2683146.png)